molecular formula C22H21FN2O4 B1613687 5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate CAS No. 887703-73-3

5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1613687
CAS No.: 887703-73-3
M. Wt: 396.4 g/mol
InChI Key: LLOBIGBLKDQLBD-UHFFFAOYSA-N
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Description

5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, a p-fluorophenyl group, and an isopropyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with a benzyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Addition of the p-fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole ring reacts with a p-fluorophenyl halide in the presence of a suitable catalyst.

    Incorporation of the isopropyl group: This step involves the alkylation of the pyrazole ring with an isopropyl halide under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid groups on the pyrazole ring with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl 3-methyl 1-(p-chlorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate
  • 5-Benzyl 3-methyl 1-(p-bromophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate
  • 5-Benzyl 3-methyl 1-(p-methylphenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate

Uniqueness

5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the p-fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

5-O-benzyl 3-O-methyl 1-(4-fluorophenyl)-4-propan-2-ylpyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-14(2)18-19(21(26)28-3)24-25(17-11-9-16(23)10-12-17)20(18)22(27)29-13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOBIGBLKDQLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(N=C1C(=O)OC)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647196
Record name 5-Benzyl 3-methyl 1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887703-73-3
Record name 5-Benzyl 3-methyl 1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(4-fluoro-phenyl)-4-isopropyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid 5-benzyl ester 3-methyl ester (29.3, 73.5 mmol) in THF:Water (1:1, 500 mL) at 0° C. was slowly added ceric ammonium nitrate (80.5 g, 147 mmol; commercially available from Sigma Aldrich). The reaction was stirred at 0° C. for 1 hr after which time the THF was removed under reduced pressure and DCM (500 mL) was added. The organic layer was separated and washed with water and brine. The organic layer was dried over Na2SO4 and concentrated, and the product was purified by silica gel chromatography (5-15% EtOAc/Hex) to provide 1-(4-fluoro-phenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylic acid 5-benzyl ester 3-methyl ester (18.95 g, 65%):: H-NMR (CDCl3) δ 7.29-7.21 (m, 5 H), 7.07 (d, 2 H), 6.94 (t, 2 H), 5.12 (s, 2 H), 3.89 (s, 3 H), 3.88-3.80 (m, 1 H), 1.31 (d, 6 H).
Name
1-(4-fluoro-phenyl)-4-isopropyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid 5-benzyl ester 3-methyl ester
Quantity
73.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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